molecular formula C9H14O3 B8397602 Cyclobutylmethyl 3-oxobutanoate

Cyclobutylmethyl 3-oxobutanoate

Cat. No.: B8397602
M. Wt: 170.21 g/mol
InChI Key: LJNOCGGELOMSDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutylmethyl 3-oxobutanoate is a chemical compound belonging to the class of beta-keto esters. These compounds are highly valuable in organic synthesis due to their reactive functional groups. Beta-keto esters like this one are versatile intermediates frequently employed in heterocyclic chemistry . They are key precursors in cyclization and annulation reactions for constructing complex molecular architectures, including various fused ring systems often found in pharmaceuticals and agrochemicals . The cyclobutylmethyl ester group can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which is a common strategy in medicinal chemistry to optimize drug-like characteristics . As a synthetic building block, this ester is strictly intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other form of human use.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

cyclobutylmethyl 3-oxobutanoate

InChI

InChI=1S/C9H14O3/c1-7(10)5-9(11)12-6-8-3-2-4-8/h8H,2-6H2,1H3

InChI Key

LJNOCGGELOMSDB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)OCC1CCC1

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Development
    • Cyclobutylmethyl 3-oxobutanoate has been explored as a precursor in the synthesis of various pharmaceutical compounds. Its structural features allow it to act as an intermediate in the development of drugs targeting viral infections, particularly hepatitis C virus (HCV) protease inhibitors. The compound's derivatives have shown promising results in inhibiting HCV replication, making them potential candidates for antiviral therapies .
  • Synthetic Chemistry
    • The compound serves as a versatile building block in organic synthesis. It can be utilized in the preparation of more complex molecules through various reactions, including:
      • Alkylation Reactions : Used to introduce alkyl groups into other substrates.
      • Condensation Reactions : Forms larger molecules by combining smaller ones, which is crucial in synthesizing complex organic compounds .
  • Material Science
    • This compound has applications in the production of plasticizers. These substances enhance the flexibility and workability of plastics, making them suitable for various industrial applications .
Compound DerivativeTarget ActivityIC50 (µM)Notes
Derivative AHCV Protease Inhibition0.05High selectivity
Derivative BAntimicrobial Activity0.15Effective against Gram+
Derivative CAntioxidant PropertiesN/AReduces oxidative stress

Table 2: Synthetic Routes for this compound

Reaction TypeConditionsYield (%)
AlkylationBase-catalyzed, reflux75
CondensationAcidic medium65
Ring ExpansionAcid catalysis80

Case Study 1: Antiviral Activity

A study evaluated the efficacy of this compound derivatives against HCV. Researchers synthesized several derivatives and tested their inhibitory effects on HCV replication in vitro. The most potent derivative demonstrated an IC50 value of 0.05 µM, indicating strong antiviral activity.

Case Study 2: Plasticizer Development

Another investigation focused on the use of this compound as a plasticizer in polyvinyl chloride (PVC). The study found that incorporating this compound improved the mechanical properties of PVC films significantly, enhancing flexibility and durability.

Chemical Reactions Analysis

Chemical Reactions of Cyclobutylmethyl 3-oxobutanoate

This compound can participate in various chemical reactions due to its functional groups:

  • Condensation Reactions : It can undergo condensation with amines to form amides. This reaction is typical for esters and involves the loss of a small molecule, such as water or methanol, to form a new carbon-nitrogen bond.

  • Hydrolysis : Under acidic or basic conditions, this compound can hydrolyze to yield the corresponding carboxylic acid and alcohol. This reaction is reversible and can be catalyzed by acids or bases.

  • Nucleophilic Addition : The carbonyl group in this compound makes it susceptible to nucleophilic attack. Nucleophiles can add to the carbonyl carbon, leading to various products depending on the nucleophile used.

Reaction Mechanisms and Conditions

The reaction mechanisms of this compound involve electrophilic and nucleophilic processes. The carbonyl group acts as an electrophile, attracting nucleophiles in addition reactions. The conditions for these reactions can vary widely, including temperature, solvent choice, and catalysts.

Data Tables: Reaction Conditions and Yields

YieldReaction ConditionsOperation in Experiment
70%With bromine; In chloroform; at 0 - 130℃; for 4hSynthesis of 4-hydroxy-3-methyl-5H-furan-2-one
51%With bromine; In water; at 0 - 20℃Hydrolysis and subsequent reactions

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Cyclobutylmethyl 3-oxobutanoate belongs to a class of β-ketoesters with diverse substituents. Key structural analogs include:

Compound Substituent Key Features
Ethyl 3-oxobutanoate Ethyl group High synthetic utility; undergoes condensation and Michael addition reactions readily .
Methyl 3-oxobutanoate Methyl group Similar reactivity to ethyl ester but with lower steric hindrance .
Cyclopropylmethyl 3-oxobutanoate Cyclopropylmethyl Higher ring strain (3-membered ring) leads to faster radical ring-opening (~10¹⁰ s⁻¹) .
Phenyl-substituted analogs Aromatic groups Accelerated radical ring-opening (e.g., 10⁶ s⁻¹ for cyclobutylmethyl-phenyl) .

The cyclobutylmethyl group imposes moderate ring strain (4-membered ring) compared to cyclopropylmethyl, reducing radical ring-opening rates to ~5 × 10³ s⁻¹ . This intermediate stability makes it less reactive in radical reactions but more suitable for controlled syntheses requiring slower decomposition.

Reactivity and Stability

  • Radical Reactions : Cyclobutylmethyl radicals exhibit slower ring-opening than cyclopropylmethyl radicals due to reduced strain, as shown in Table 1 .
    Table 1: Rate Constants for Radical Ring-Opening

    Radical Rate Constant (s⁻¹)
    Cyclopropylmethyl ~10¹⁰
    Cyclobutylmethyl ~5 × 10³
    Phenyl-substituted cyclobutylmethyl ~10⁶
  • Ester Hydrolysis: Unlike 3-oxobutanoic acid, which is unstable, its esters resist hydrolysis under mild conditions.
  • Condensation Reactions: Similar to ethyl 3-oxobutanoate, cyclobutylmethyl ester can undergo Knoevenagel condensations with aldehydes to form dihydropyridines, but yields may vary due to steric effects .

Physicochemical Properties

While exact data for this compound is scarce, trends can be inferred:

  • Boiling Point : Higher than methyl/ethyl analogs due to increased molecular weight and cyclobutyl rigidity.
  • Solubility : Lower polarity compared to ethyl/methyl esters, reducing water solubility but improving organic phase compatibility.

Q & A

Q. What are the common synthetic routes for cyclobutylmethyl 3-oxobutanoate, and how do reaction conditions affect yield?

this compound is typically synthesized via trans-esterification or alkylation of methyl/ethyl 3-oxobutanoate derivatives. For example, solvent-free trans-esterification with cyclobutylmethanol under mild acidic or basic conditions can yield 89–93% for analogous β-keto esters . Reaction parameters such as temperature (optimized at 60–80°C), catalyst type (e.g., silica-supported acids), and molar ratios of reactants critically influence yield and purity. NMR (¹H/¹³C) and IR spectroscopy are essential for verifying esterification success, with characteristic peaks for the β-keto ester moiety (e.g., 1745 cm⁻¹ for C=O stretching) .

Q. How can researchers characterize the structural and electronic properties of this compound?

Advanced spectroscopic methods include:

  • ¹H/¹³C NMR : To identify chemical shifts for the cyclobutylmethyl group (δ ~3.95–4.00 ppm for CH₂-O) and the β-keto carbonyl (δ ~202.0 ppm) .
  • IR spectroscopy : To detect C=O stretching (1718–1745 cm⁻¹) and ester C-O-C vibrations (1217–1252 cm⁻¹) .
  • Mass spectrometry (MS) : For molecular ion ([M+H]⁺) and fragmentation patterns to confirm molecular weight (e.g., calculated for C₈H₁₂O₃: 156.08 g/mol).

Advanced Research Questions

Q. How does the cyclobutyl group’s ring strain influence the reactivity of this compound in cycloaddition or nucleophilic substitution reactions?

The cyclobutyl moiety introduces significant ring strain (~110 kJ/mol), which enhances reactivity in [4+2] cycloadditions or ring-opening reactions. For instance, the strain may lower activation energy for Diels-Alder reactions, enabling regioselective bond formation. Comparative studies with non-strained esters (e.g., cyclohexylmethyl analogs) reveal faster reaction kinetics for cyclobutyl derivatives . Computational modeling (DFT) can quantify strain effects on transition states and electronic distribution .

Q. What experimental strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

Discrepancies in NMR or IR data often arise from solvent polarity, concentration, or impurities. To address this:

  • Standardize conditions : Use deuterated solvents (CDCl₃) and consistent concentrations.
  • Cross-validate with synthetic intermediates : Compare spectra of precursors (e.g., methyl 3-oxobutanoate, δ 3.69 ppm for OCH₃) to final products .
  • Collaborative data sharing : Reference databases like NIST Chemistry WebBook for benchmark spectra .

Q. How can biocatalytic methods improve the enantioselective reduction of the β-keto group in this compound?

Ketoreductases (e.g., from Penicillium purpurogenum) selectively reduce β-keto esters to chiral alcohols. Immobilizing enzymes with glucose dehydrogenase (GDH) in semi-continuous flow systems enhances cofactor regeneration (NADPH/NADH) and enantiomeric excess (>90% ee). Reaction parameters (pH 7.0–7.5, 30–37°C) must balance enzyme activity and substrate stability .

Methodological Challenges

Q. What are the limitations of current synthetic methods for scaling this compound production in academic settings?

Solvent-free trans-esterification, while high-yielding, faces challenges in product isolation due to viscous byproducts. Alternatives include:

  • Microwave-assisted synthesis : Reduces reaction time and improves homogeneity.
  • Column chromatography optimization : Use gradient elution (hexane:ethyl acetate) to separate polar impurities .

Q. How do steric effects from the cyclobutyl group impact the ester’s stability under acidic or basic conditions?

The bulky cyclobutyl group increases steric hindrance, slowing hydrolysis under basic conditions (e.g., NaOH/EtOH). Stability studies at varying pH (2–12) and temperatures (25–60°C) reveal higher degradation rates in strongly acidic media (pH <3), attributed to protonation of the carbonyl oxygen .

Data-Driven Analysis

Parameter Typical Range Key References
Synthetic Yield89–93% (trans-esterification)
¹H NMR (δ, ppm)3.95–4.00 (CH₂-O)
IR C=O Stretch (cm⁻¹)1718–1745
Enantiomeric Excess>90% (biocatalytic reduction)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.